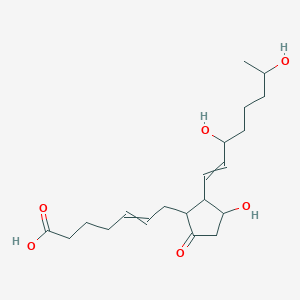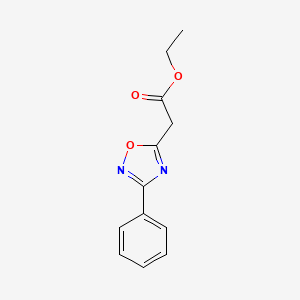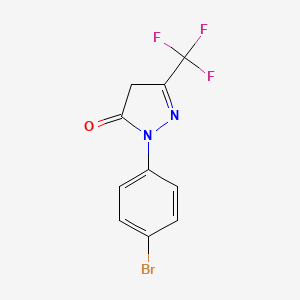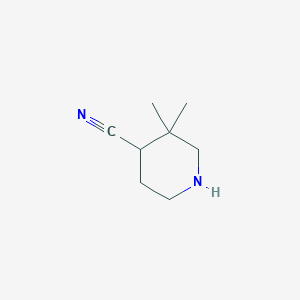![molecular formula C17H12Br2N2 B13902263 (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound characterized by its unique structure, which includes two bromine atoms and a phenyl group attached to an imidazo[2,1-a]isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazo[2,1-a]isoquinoline compound. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane, under controlled temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-a]isoquinolines .
Aplicaciones Científicas De Investigación
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-7,10-dichloro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
- (2S)-7,10-difluoro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
- (2S)-7,10-diiodo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
Uniqueness
What sets (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline apart from its similar compounds is the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets and potentially increase the compound’s efficacy in certain applications .
Propiedades
Fórmula molecular |
C17H12Br2N2 |
|---|---|
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12Br2N2/c18-13-6-7-14(19)16-12(13)8-9-21-10-15(20-17(16)21)11-4-2-1-3-5-11/h1-9,15H,10H2/t15-/m1/s1 |
Clave InChI |
OWUXQXWEUNWINH-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@@H](N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)

![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)

![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)


![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)

![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
